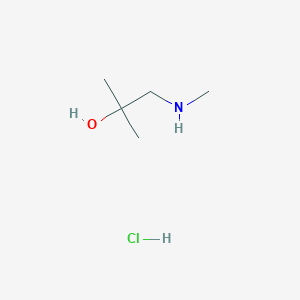

2-メチル-1-(メチルアミノ)-2-プロパノール塩酸塩

概要

説明

2-Methyl-1-(methylamino)-2-propanol hydrochloride (2M2PHCl) is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and is used as a reagent in organic synthesis. 2M2PHCl is used in various experiments such as organic syntheses, as a catalyst in organic reactions, as a reagent in biochemical studies, and as an additive in biological assays.

作用機序

Target of Action

It’s known that this compound undergoes oh-initiated degradation .

Mode of Action

The interaction of 2-Methyl-1-(methylamino)-2-propanol hydrochloride with its targets involves a process called OH-initiated degradation. The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%). Hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .

Biochemical Pathways

The degradation of 2-Methyl-1-(methylamino)-2-propanol hydrochloride affects various biochemical pathways. The photo-oxidation experiments show 2-amino-2-methylpropanal as the major gas-phase product and propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol as minor primary products .

Result of Action

The degradation of this compound results in the formation of various products, including 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol .

Action Environment

The action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is influenced by environmental factors. The OH-initiated degradation of this compound was investigated under simulated atmospheric conditions . The degradation process was accompanied by extensive particle formation initiated by the reaction of the compound with nitric acid .

実験室実験の利点と制限

2-Methyl-1-(methylamino)-2-propanol hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. Furthermore, it is easily soluble in water, making it easy to use in a variety of experiments. However, it is important to note that 2-Methyl-1-(methylamino)-2-propanol hydrochloride is a strong acid and should be handled with caution.

将来の方向性

There are numerous potential future directions for 2-Methyl-1-(methylamino)-2-propanol hydrochloride research. These include the development of new synthetic methods, the use of 2-Methyl-1-(methylamino)-2-propanol hydrochloride in the synthesis of pharmaceuticals, and the exploration of its potential use in drug-drug interactions. In addition, 2-Methyl-1-(methylamino)-2-propanol hydrochloride could be further investigated as a reagent in biochemical studies and as an additive in biological assays. Finally, further research into the effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride on the body could be conducted.

科学的研究の応用

緩衝液の調製

この化合物は、緩衝液の調製に使用されます . 緩衝液は、多くの化学的および生物学的実験において非常に重要であり、ほとんどの生物系および化学反応に不可欠な安定したpHレベルの維持に役立ちます。

化粧品業界

2-メチル-1-(メチルアミノ)-2-プロパノール塩酸塩は、化粧品業界で使用されます . 化粧品製剤における他の成分の安定性と有効性を維持するpH調整剤として作用します。

分光学的調査

この化合物は、ATR-FTIR(減衰全反射フーリエ変換赤外分光法)分光学的調査に使用されます . 具体的には、一連の複素環式ジアミンの一酸化炭素吸収特性の研究に使用されてきました .

物質の合成

これは、物質の合成に使用されます . これは、他の化学物質の製造における出発物質または中間体として使用できることを意味します。

実験室用化学薬品

2-メチル-1-(メチルアミノ)-2-プロパノール塩酸塩は、実験室用化学薬品として使用されます . さまざまな実験室手順および実験で使用できます。

大気化学研究

2-アミノ-2-メチル-1-プロパノールのOH開始分解は、大型の大気シミュレーションチャンバーで調査されました . この研究は、化合物の挙動と大気への影響の理解に貢献します。

生化学分析

Biochemical Properties

2-Methyl-1-(methylamino)-2-propanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and other small molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of enzymes and proteins.

Cellular Effects

The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and gene expression, ultimately influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

2-Methyl-1-(methylamino)-2-propanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other small molecules . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may influence the activity of enzymes involved in the breakdown of amino acids, leading to changes in the levels of metabolic intermediates and end products.

Transport and Distribution

The transport and distribution of 2-Methyl-1-(methylamino)-2-propanol hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of the compound within cells can affect its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKGAIAASGOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866224-55-7 | |

| Record name | 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866224-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

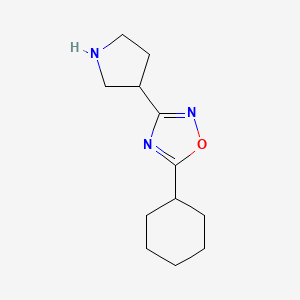

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

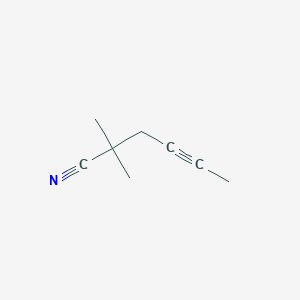

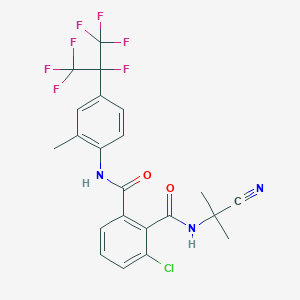

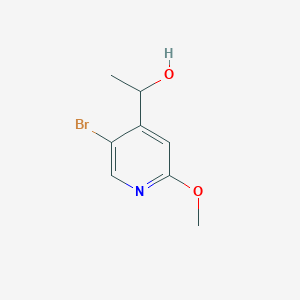

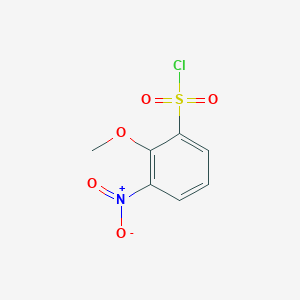

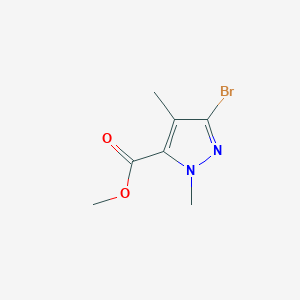

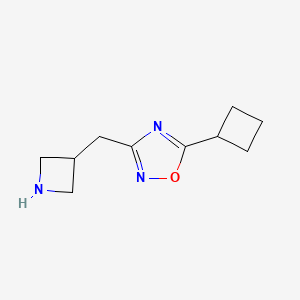

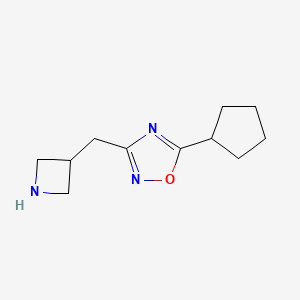

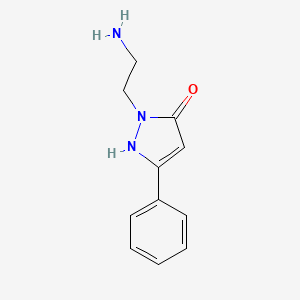

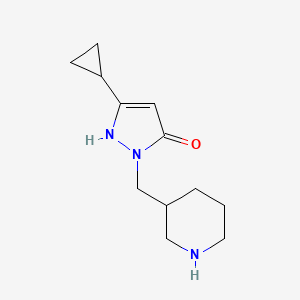

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)